Velpatasvir intermediate

Description

Significance of Velpatasvir Intermediates in Active Pharmaceutical Ingredient Production

The importance of Velpatasvir intermediates extends beyond their role as mere stepping stones in a synthetic route. They are critical for several reasons:

Purity Control: The purity of the final API is directly linked to the purity of its intermediates. daicelpharmastandards.com Stringent purification of intermediates at various stages helps to eliminate impurities that could be difficult or impossible to remove from the final Velpatasvir molecule. europa.eu The control of potentially mutagenic impurities is a key aspect of the manufacturing process. europa.eu

Stereochemical Control: Velpatasvir is a chiral molecule, meaning it has a specific three-dimensional arrangement of its atoms that is essential for its biological activity. formulationdiary.com The desired stereochemistry is often established early in the synthesis through the use of chiral intermediates, ensuring the final product has the correct configuration. researchgate.net

Convergent Synthesis: Modern synthetic strategies often employ a convergent approach, where different fragments of the final molecule are synthesized independently and then joined together at a later stage. patsnap.com This approach, which relies on well-defined intermediates, is often more efficient and allows for greater flexibility than a linear synthesis where the molecule is built step-by-step in a single chain. patsnap.com

Overview of Chemical Synthesis Pathways for Velpatasvir

The synthesis of Velpatasvir is a complex undertaking that involves the construction of its core heterocyclic system and the attachment of its various side chains. Several synthetic routes have been developed, each with its own set of key intermediates. google.comgoogle.comchemicalbook.com

A common strategy involves the coupling of two major fragments. For instance, one key intermediate is a complex heterocyclic core, while another is a protected amino acid derivative. google.com The synthesis often involves the formation of a tetracyclic or pentacyclic backbone at a late stage. newdrugapprovals.org

One disclosed method involves the use of two key intermediate compounds, referred to as compound 4 and compound III in a patent application, to construct the Velpatasvir molecule. patsnap.comgoogle.com Another approach details a process for preparing intermediates of formulae 5 and 8, which are then converted to Velpatasvir. google.com

The synthesis can be broadly divided into several key transformations:

Formation of the Core Structure: This often involves cyclization reactions to build the fused ring system of Velpatasvir. google.comgoogle.com

Introduction of Side Chains: Key functional groups and side chains are introduced through various coupling reactions and functional group manipulations. google.com

Control of Stereochemistry: Asymmetric synthesis techniques are employed to ensure the correct spatial arrangement of atoms. researchgate.net

Evolution of Synthetic Methodologies for Velpatasvir Intermediates

The initial synthetic routes for Velpatasvir, while effective for producing the molecule for early studies, have been subject to continuous improvement to enhance efficiency, reduce cost, and improve the environmental footprint of the manufacturing process. patsnap.compatsnap.com

Early methodologies may have involved longer linear sequences and less efficient reactions. Over time, research has focused on developing more convergent and streamlined syntheses. patsnap.com This evolution has been driven by several factors:

Novel Catalysts and Reagents: The development of new and more efficient catalysts, for example, for cross-coupling reactions, has enabled the use of milder reaction conditions and improved yields. google.com

Process Optimization: Detailed studies of each reaction step have led to optimized conditions, including solvent choice, temperature, and reaction time, to maximize yield and minimize by-product formation. google.com

Greener Chemistry: There is an increasing emphasis on developing more environmentally friendly synthetic methods that use less hazardous reagents and solvents and generate less waste.

For example, one patent describes a process that may reduce the number of synthetic steps compared to prior art by using N-bromosuccinimide. google.com Another innovation involves changing from a linear to a convergent synthesis mode, which is more efficient for industrial production. patsnap.com These ongoing refinements in the synthesis of Velpatasvir intermediates are crucial for ensuring the continued availability of this important medication.

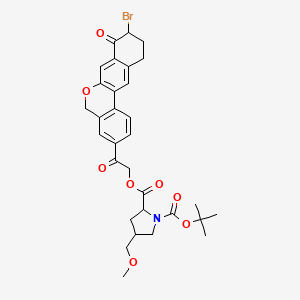

Structure

3D Structure

Properties

Molecular Formula |

C31H34BrNO8 |

|---|---|

Molecular Weight |

628.5 g/mol |

IUPAC Name |

2-O-[2-(9-bromo-8-oxo-5,9,10,11-tetrahydronaphtho[2,3-c]isochromen-3-yl)-2-oxoethyl] 1-O-tert-butyl 4-(methoxymethyl)pyrrolidine-1,2-dicarboxylate |

InChI |

InChI=1S/C31H34BrNO8/c1-31(2,3)41-30(37)33-13-17(14-38-4)9-25(33)29(36)40-16-26(34)19-5-7-21-20(10-19)15-39-27-12-22-18(11-23(21)27)6-8-24(32)28(22)35/h5,7,10-12,17,24-25H,6,8-9,13-16H2,1-4H3 |

InChI Key |

RNASTNSTOJLQQE-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CC1C(=O)OCC(=O)C2=CC3=C(C=C2)C4=C(C=C5C(=C4)CCC(C5=O)Br)OC3)COC |

Origin of Product |

United States |

Synthetic Strategies for Velpatasvir Intermediates

Retrosynthetic Analysis of Key Intermediate Structures

A retrosynthetic analysis of Velpatasvir reveals several key disconnections that form the basis of most synthetic plans. The primary disconnection is at the amide bond linking the L-valine fragment to one of the pyrrolidine (B122466) rings. This simplifies the molecule to a large, complex core and a protected L-valine derivative.

Further analysis of the core structure identifies two critical C-N bonds that connect the central imidazole (B134444) ring to the two pyrrolidine units. A key intermediate in many synthetic routes is a symmetrical or unsymmetrical bis-imidazole structure. The synthesis often converges by coupling two major fragments: one containing the isochromeno-naphtho-imidazole core and the other a functionalized pyrrolidine ring. newdrugapprovals.org An alternative disconnection point is the bond between the imidazole ring and the complex naphtho[1,2-d]imidazole backbone. newdrugapprovals.org

Patented syntheses often approach the core structure by first constructing a functionalized naphthol derivative, which is then elaborated to form the isochromeno[4',3':6,7]naphtho[1,2-d]imidazole system. google.com One common strategy involves the coupling of a compound (like Formula 3) with another (like Formula 9) via a nucleophilic substitution to form a key intermediate (Formula 2). google.com This intermediate is then further cyclized and coupled to build the final Velpatasvir structure. google.com This convergent approach allows for the independent synthesis and optimization of the different molecular fragments before their final assembly.

Classical Synthetic Approaches to Velpatasvir Precursors

Classical syntheses are characterized by sequential reaction steps to build the complex molecular architecture. For instance, one patented route involves a multi-step process starting from simpler aromatic compounds which are halogenated, cyclized, and coupled to assemble the core structure. google.com A reported synthesis of a key intermediate (Compound 5a) involves the reaction of a 6a compound with ammonium (B1175870) acetate (B1210297) and ethylene (B1197577) glycol monomethyl ether in toluene (B28343) at reflux for 2 hours. google.com Another sequence describes the preparation of intermediate 12a from 2-bromo-benzoic acid via iodination with N-iodosuccinimide in THF, followed by esterification using methanol (B129727) and sulfuric acid. google.com

The tables below outline typical reaction steps and conditions found in these classical approaches.

| Step | Reactants | Reagents & Solvents | Conditions | Product/Yield | Reference |

| 1 | Compound 6a | Ammonium acetate, ethylene glycol monomethyl ether, toluene | Reflux, 2 hours | Compound 5a / 84.8% | google.com |

| 2 | 2-bromo-benzoic acid | N-iodosuccinimide, THF, sulfuric acid | Room temperature, 5 hours | Intermediate for 12a | google.com |

| 3 | Intermediate from Step 2 | Methanol, sulfuric acid | Reflux | Compound 12a / 89.5% | google.com |

| 4 | Compound (C-a) | DDQ, 2-methyltetrahydrofuran, acetic acid | ~0 °C | Compound (D-a) | newdrugapprovals.org |

| 5 | Compound (I-a) | Ammonium acetate, isopropanol (B130326), toluene | ~90 °C, 16-24 hours | Compound (B-a) | newdrugapprovals.org |

| 6 | o-methylaniline | Acetic anhydride (B1165640), triethylamine (B128534), dichloromethane (B109758) | Ice bath to room temp, 2 hours | o-methylacetanilide / 93.0% | patsnap.com |

A significant limitation in classical routes is the reliance on multi-step palladium-catalyzed coupling reactions, which contribute to high costs and the generation of side reactions that complicate purification. google.compatsnap.com The formation of the two imidazole rings in a one-pot, high-temperature cyclization was also identified as a problematic step, leading to numerous by-products and tar formation, necessitating difficult chromatographic purification. google.com This makes such routes less suitable for industrial-scale manufacturing. google.com

Several key intermediates are consistently identified as critical for the synthesis. Compound 2, for example, is a crucial intermediate for Velpatasvir, and its synthesis from compounds 3 and 9 is a cornerstone of several patented methods. google.com The core structure, often referred to as Velpatasvir intermediate A, is another central precursor whose efficient synthesis is a primary goal of process development. patsnap.com The enantiomeric purity of the final product is controlled through the use of chiral intermediates, such as protected proline derivatives. europa.eu

| Intermediate Name/Structure | Role in Synthesis | Reference |

| Compound 2 | Key intermediate formed by nucleophilic substitution, precursor to the core. | google.com |

| Compound 4 | Central intermediate used in coupling reactions to build the Velpatasvir backbone. | google.compatsnap.com |

| Compound (B-a) | Product of a key cyclization reaction to form a part of the heterocyclic core. | newdrugapprovals.org |

| Velpatasvir Intermediate A | The complex core structure that is coupled with other fragments in the final steps. | patsnap.com |

| N-BOC-CIS-4-CYANO-L-PROLINE METHYL ESTER | A protected proline derivative used to introduce one of the chiral pyrrolidine rings. | chemicalbook.com |

Novel and Optimized Synthetic Routes

To overcome the limitations of classical approaches, significant research has been directed toward developing novel and optimized synthetic routes. These newer methods aim to be more efficient, cost-effective, and suitable for industrial production by reducing the number of steps, improving yields, and avoiding problematic reagents or conditions. researchgate.netgoogle.com

In the synthesis of Velpatasvir, novel methods have been developed that utilize condensation reactions under basic conditions to couple key fragments. google.com One such method involves reacting a compound of Formula 3 with a compound of Formula 9, where R3 is a leaving group like p-toluenesulfonyl or methylsulfonyl, to prepare the crucial intermediate of Formula 2 via nucleophilic substitution. google.com Another optimized process involves reacting intermediate Compound 4 with Compound 5 in the presence of cesium carbonate in N,N-dimethylformamide (DMF) at a mild temperature of 50°C to achieve a 75% yield of the coupled product, Intermediate 6. google.compatsnap.com These optimized coupling reactions often provide higher yields and better selectivity than earlier methods.

A key goal in process optimization is the reduction of synthetic steps by combining multiple transformations into a single operation, known as a one-pot synthesis. This approach minimizes the need for intermediate isolation and purification, thereby saving time, materials, and cost. newdrugapprovals.org

While detailed one-pot procedures for major Velpatasvir intermediates are proprietary, published methods hint at this strategy. For example, some routes describe multi-step reactions with three or more transformations where intermediates are not isolated. chemicalbook.com One patent describes a process where the hydrolysis of an ester and a subsequent alkylation can be performed in a single pot, with the product crystallized directly from the reaction mixture. newdrugapprovals.org The synthesis of various biaryl amide derivatives, structurally related to parts of the Velpatasvir molecule, has also been achieved through efficient amide coupling reactions, sometimes following a one-pot hydrogenation and subsequent acylation. nih.gov These methodologies represent a shift towards more streamlined and industrially viable manufacturing processes for complex pharmaceutical compounds like Velpatasvir.

Catalytic Strategies in Intermediate Synthesis

Catalysis is fundamental to the efficient synthesis of Velpatasvir intermediates, offering pathways that are both selective and efficient. These strategies often involve transition metals, small organic molecules (organocatalysis), or enzymes (biocatalysis) to achieve specific chemical transformations that would otherwise be difficult. jk-sci.comnih.gov

Transition metal catalysis, particularly using palladium, plays a pivotal role in forming key carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bonds within the Velpatasvir framework. These reactions are prized for their high efficiency and functional group tolerance. acs.org

One critical step involves an intramolecular cyclization to form a core structural component of Velpatasvir. A patented process describes the use of a palladium catalyst, specifically Pd(II)pivalate, in conjunction with a phosphine (B1218219) ligand to facilitate this transformation. This reaction is typically carried out in a solvent such as N,N-dimethylacetamide (DMA). google.com Another documented strategy employs a 5% Palladium on aluminum oxide (Pd/Al2O3) catalyst for a dehydrogenation step, highlighting the versatility of palladium in different oxidation states and forms. newdrugapprovals.org

Transition metal-catalyzed cross-coupling reactions are foundational in modern organic synthesis and are instrumental in constructing the complex biaryl and heterocyclic systems present in Velpatasvir intermediates. acs.orgmdpi.com

Table 1: Examples of Transition Metal Catalysts in Velpatasvir Intermediate Synthesis

| Catalyst | Reaction Type | Solvent/Conditions | Reference |

|---|---|---|---|

| Pd(II)pivalate / tris(4-Fluorophenyl)phosphine | Intramolecular Cyclization | N,N-dimethylacetamide (DMA), 90 °C | google.com |

| 5% Pd/Al2O3 | Catalytic Dehydrogenation | 1-propanol, reflux | newdrugapprovals.org |

Organocatalysis utilizes small, chiral organic molecules to catalyze chemical reactions, offering a metal-free alternative that can provide high levels of stereocontrol. nih.gov In the context of Velpatasvir, which contains multiple chiral centers, including a proline-derived fragment, organocatalysis is a highly relevant strategy. google.comdntb.gov.ua Proline and its derivatives are well-known organocatalysts that can activate substrates through the formation of nucleophilic enamine or electrophilic iminium ion intermediates. uni-regensburg.de The synthesis of Velpatasvir intermediates can leverage proline-derived structures to install the required stereochemistry with high fidelity. google.com

Biocatalysis, the use of enzymes to catalyze chemical reactions, represents a green and powerful approach in pharmaceutical synthesis. nih.gov Enzymes operate under mild conditions with exceptional selectivity, reducing the need for protecting groups and minimizing waste. While specific examples in publicly disclosed Velpatasvir syntheses are not extensively detailed, the broader trend in pharmaceutical manufacturing involves integrating biocatalytic steps, such as stereoselective reductions or hydrolyses, to improve sustainability and efficiency. nih.govnih.gov The synthesis of chiral amines and alcohols, which are components of the Velpatasvir structure, are common targets for biocatalytic methods.

Green Chemistry Principles in Intermediate Synthesis

The pharmaceutical industry is increasingly adopting green chemistry principles to minimize the environmental impact of drug manufacturing. jk-sci.com This involves a focus on solvent choice, reaction efficiency, and atom economy.

Solvent choice is critical, as solvents constitute a large portion of the waste generated in chemical processes. In the synthesis of Velpatasvir and its intermediates, various solvents are employed, including toluene, tetrahydrofuran (B95107) (THF), N,N-dimethylacetamide (DMA), and dimethylsulfoxide (DMSO). google.com A notable development in the manufacturing of related antiviral drugs has been the introduction of alternative processes specifically designed to reduce the use of chlorinated solvents, enhancing the process's environmental profile. formulationdiary.comeuropa.eu Methanol is also used as a solvent for the pure drug substance, indicating a preference for less hazardous solvents where feasible. ijpsr.com The development of eco-friendly analytical methods for Velpatasvir also emphasizes the use of greener solvents, reflecting a holistic approach to sustainability. researchgate.net

Table 2: Application of Green Chemistry Principles in Velpatasvir Synthesis

| Principle | Application in Velpatasvir Synthesis | Reference |

|---|---|---|

| Safer Solvents | Alternative manufacturing processes introduced to reduce chlorinated solvent use. Use of solvents like methanol, toluene, and THF. | google.comformulationdiary.comeuropa.eu |

| Atom Economy | Use of catalytic cyclization and addition reactions which are inherently atom-economical. | jk-sci.comgoogle.com |

| Catalysis | Extensive use of palladium, organo-, and biocatalysts to improve reaction efficiency and reduce waste. | nih.govgoogle.comgoogle.com |

Atom economy is a measure of how efficiently a chemical process converts the mass of reactants into the desired product. primescholars.com Reactions with high atom economy, such as addition and rearrangement reactions, are central to green synthesis. researchgate.net Catalytic reactions are key to improving atom economy by enabling reaction pathways that minimize the formation of byproducts. researchgate.net The synthesis of Velpatasvir intermediates utilizes catalytic cyclization reactions, which are intramolecular additions and thus highly atom-economical as they rearrange existing atoms without generating waste. jk-sci.comgoogle.com High reaction efficiency not only reduces waste but also lowers costs associated with raw materials and purification.

Stereoselective Synthesis of Chiral Velpatasvir Intermediates

Velpatasvir is a complex molecule with multiple stereogenic centers, making stereoselective synthesis essential for its production. europa.eunih.gov A reaction that produces a specific stereoisomer is known as a stereoselective reaction. uwindsor.ca The control of these chiral centers is often achieved by using chiral starting materials or through asymmetric catalysis.

The pyrrolidine rings in Velpatasvir are key chiral fragments. dntb.gov.ua A common and effective strategy for synthesizing such pyrrolidine-containing drugs is to use readily available chiral building blocks, such as L-proline or its derivatives. mdpi.com This "chiral pool" approach embeds the desired stereochemistry into the molecule from an early stage. For instance, a commercially available chiral proline derivative can be coupled with another intermediate to set one of the key stereocenters in the molecule. nih.gov

Where a chiral pool strategy is not feasible, asymmetric catalysis is employed. This can involve transition-metal catalysts with chiral ligands or organocatalysts to induce enantioselectivity. nih.govresearchgate.net For example, asymmetric transfer hydrogenation of imines using a chiral catalyst is a powerful method for producing chiral amines, which are crucial components of many pharmaceuticals, including HCV inhibitors. researchgate.net The synthesis of Velpatasvir relies on such robust methods to ensure the correct three-dimensional structure, which is critical for its biological activity. nih.gov

Chiral Pool Approaches (e.g., Pyrrolidine Derivatives from Amino Acids)

Chiral pool synthesis is a prominent strategy that utilizes readily available, enantiomerically pure natural products as starting materials. conicet.gov.ar In the context of Velpatasvir intermediates, amino acids, particularly L-proline and its derivatives, serve as invaluable chiral building blocks. mdpi.comresearchgate.net The inherent chirality of these amino acids is transferred to the synthetic intermediates, thereby establishing the required stereocenters early in the synthetic sequence.

A key pyrrolidine intermediate in the synthesis of Velpatasvir is (2S,4S)-1-(tert-butoxycarbonyl)-4-(methoxymethyl)pyrrolidine-2-carboxylic acid. synzeal.com The synthesis of this and related pyrrolidine derivatives often commences from L-proline or trans-4-hydroxy-L-proline. mdpi.comresearchgate.net These starting materials provide a rigid pyrrolidine scaffold with pre-defined stereochemistry, which can then be further functionalized. For instance, the synthesis can involve the transformation of the carboxylic acid group and the introduction of a methoxymethyl group at the 4-position, while preserving the original stereochemical integrity of the chiral centers derived from the amino acid. The use of naturally abundant and relatively inexpensive L-proline makes this a cost-effective and efficient approach for large-scale production. sciencenet.cn

| Starting Material | Key Intermediate | Strategy Benefit |

| L-proline | (2S,4S)-pyrrolidine derivatives | Utilizes natural chirality, cost-effective |

| trans-4-Hydroxy-L-proline | Substituted pyrrolidinols | Pre-functionalized for further modification |

This table illustrates the use of amino acids from the chiral pool for synthesizing Velpatasvir intermediates.

Asymmetric Catalysis for Enantiomeric Purity Control

Asymmetric catalysis offers a powerful alternative to chiral pool synthesis, enabling the creation of chiral molecules from prochiral precursors with high enantiomeric excess (ee). synzeal.com This approach relies on the use of a small amount of a chiral catalyst to control the stereochemical outcome of a reaction. In the synthesis of Velpatasvir intermediates, particularly the pyrrolidine core, various asymmetric catalytic methods have been explored.

For the enantioselective synthesis of functionalized pyrrolidines, transition metal catalysts, such as those based on iridium, rhodium, gold(I), and silver(I), complexed with chiral ligands, have proven effective. conicet.gov.arbeilstein-journals.orgnih.govokayama-u.ac.jp For example, the asymmetric 1,3-dipolar cycloaddition of an imino ester with an acrylate (B77674) can be catalyzed by a chiral silver(I) complex to produce the pyrrolidine core with high enantioselectivity. conicet.gov.ar Similarly, iridium-catalyzed asymmetric hydrogenation of unsaturated precursors can yield chiral pyrrolidine derivatives with excellent enantiomeric purity (up to 99% ee). researchgate.netokayama-u.ac.jp These methods are highly valued for their efficiency and the ability to generate specific enantiomers in high purity, which is a critical requirement for pharmaceutical manufacturing. beilstein-journals.orgnih.gov

| Catalyst Type | Reaction | Enantiomeric Excess (ee) |

| Chiral Silver(I) Complex | 1,3-Dipolar Cycloaddition | High ee |

| Chiral Iridium Complex | Asymmetric Hydrogenation | Up to 99% |

| Chiral Gold(I) Complex | 1,3-Dipolar Cycloaddition | High ee |

This table summarizes various asymmetric catalytic methods used for the synthesis of chiral pyrrolidine intermediates.

Diastereoselective Synthetic Pathways

When a molecule contains multiple stereocenters, as is the case with Velpatasvir, controlling the relative stereochemistry between them is crucial. Diastereoselective synthesis aims to selectively produce one diastereomer over others. This can be achieved through various methods, including substrate-controlled reactions, where the existing stereocenters in the molecule direct the formation of new ones, or through catalyst-controlled processes. google.com

In the synthesis of complex intermediates for antiviral drugs, diastereoselective reactions such as the Pauson-Khand reaction and 1,3-dipolar cycloadditions have been employed. uni-muenchen.de For instance, a diastereoselective Pauson-Khand reaction can be used to construct a key bicyclic intermediate, setting a quaternary stereocenter with high selectivity. uni-muenchen.de Furthermore, the glycosylation step in the synthesis of related nucleoside inhibitors has been optimized to be highly diastereoselective, in some cases leveraging a crystallization-induced dynamic resolution of an intermediate to favor the desired diastereomer. acs.orgresearchgate.net Such pathways are essential for building the complex, multi-stereocenter core of molecules like Velpatasvir with the correct relative stereochemistry. acs.org

| Reaction Type | Key Feature | Outcome |

| Pauson-Khand Reaction | Substrate control | Formation of a specific diastereomeric bicyclic intermediate |

| 1,3-Dipolar Cycloaddition | Catalyst or substrate control | Selective formation of one diastereomer of the pyrrolidine ring |

| Diastereoselective Glycosylation | Crystallization-induced dynamic resolution | High diastereomeric ratio of the final product |

This table highlights different diastereoselective reactions utilized in the synthesis of complex intermediates.

Resolution Techniques for Stereoisomeric Intermediates

In some synthetic routes, intermediates are produced as a mixture of stereoisomers (enantiomers or diastereomers). In such cases, resolution techniques are employed to separate the desired isomer from the unwanted ones. sciencenet.cn Resolution can be performed at various stages of the synthesis and is a critical step in ensuring the stereochemical purity of the final drug substance.

Common methods for resolution include chiral chromatography, such as chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC), and enzymatic resolution. beilstein-journals.orgnih.gov For instance, racemic pyrrolidine intermediates can be separated into their individual enantiomers using semi-preparative chiral HPLC. beilstein-journals.org Enzymatic resolution, which utilizes enzymes that selectively react with one enantiomer, is another powerful technique. For example, a transaminase enzyme has been used for the dynamic kinetic resolution of a racemic amine intermediate to produce the desired chiral substrate in high purity. nih.gov The separation of diastereomers, which have different physical properties, can often be achieved by standard chromatographic methods or crystallization. nih.gov

| Resolution Technique | Type of Isomers Separated | Example Application |

| Chiral HPLC/SFC | Enantiomers | Separation of racemic pyrrolidine intermediates |

| Enzymatic Resolution | Enantiomers | Kinetic resolution of a racemic amine using a transaminase |

| Chromatography/Crystallization | Diastereomers | Separation of syn and anti diastereomers of a substituted pyrrolidine |

This table outlines various resolution techniques for purifying stereoisomeric intermediates.

Reaction Mechanism and Kinetic Studies of Intermediate Transformations

Elucidation of Key Reaction Mechanisms in Intermediate Formation

The synthesis of the tetracyclic core of the Velpatasvir intermediate often involves key steps such as condensation and cyclization reactions. While specific proprietary details of commercial synthesis may vary, the fundamental transformations can be understood through established principles of organic chemistry.

One of the pivotal steps is the construction of the imidazole (B134444) rings. This is often achieved through a condensation reaction between a diketone precursor and an amine source, such as ammonium (B1175870) acetate (B1210297), at elevated temperatures. chemicalbook.comnewdrugapprovals.org The mechanism likely proceeds through the initial formation of an imine, followed by intramolecular cyclization and subsequent dehydration to form the aromatic imidazole ring.

Another critical transformation is the formation of the isochromeno-fused system. Patent literature suggests that this can be achieved through intramolecular etherification or cyclization reactions. google.com For instance, a palladium-catalyzed ring-closing reaction has been reported, although low yields can be a challenge, limiting its industrial applicability. patsnap.com The mechanism of such a palladium-catalyzed etherification would likely involve oxidative addition of the palladium catalyst to an aryl halide, followed by coordination of the alcohol and subsequent reductive elimination to form the ether linkage and regenerate the catalyst.

The synthesis may also employ a Grignard reaction to introduce specific alkyl groups, followed by halogenation to prepare the molecule for subsequent coupling reactions. google.com The Grignard reaction proceeds via nucleophilic attack of the organomagnesium reagent on a carbonyl group. Subsequent halogenation, for example with N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide, likely occurs via a free-radical mechanism at a benzylic position. google.com

Kinetic Profiling of Rate-Limiting Steps

Identifying the rate-limiting step in a multi-step synthesis is crucial for process optimization. While specific kinetic data for the synthesis of the Velpatasvir intermediate is not extensively published in peer-reviewed literature, analysis of analogous reactions can provide insights.

In sequences involving multiple steps, such as a condensation followed by a cyclization, the cyclization step, which often requires a higher activation energy for bond formation within the constrained geometry of the intermediate, is frequently the rate-limiting step. High reaction temperatures, often cited in patents for these cyclizations, support this hypothesis. chemicalbook.com

For palladium-catalyzed cross-coupling reactions, the rate-limiting step can be either the oxidative addition, transmetalation, or reductive elimination, depending on the specific substrates, ligands, and reaction conditions. Kinetic studies of similar palladium-catalyzed reactions often reveal a first-order dependence on the catalyst concentration, suggesting that a mononuclear palladium species is involved in the turnover-limiting step. nih.gov The reaction kinetics can also be influenced by the electronic nature of the substrates, with electron-rich or electron-poor aryl halides exhibiting different reaction rates. nih.govnih.govchemrxiv.org

Systematic kinetic studies, often employing techniques like reaction progress kinetic analysis using in-situ monitoring (e.g., HPLC or NMR), would be necessary to definitively identify the rate-limiting step in the synthesis of the Velpatasvir intermediate. Such studies would involve systematically varying the concentrations of reactants and catalysts and observing the effect on the reaction rate.

Influence of Reaction Conditions on Pathway Selectivity

The choice of reaction conditions plays a critical role in directing the reaction towards the desired product and minimizing the formation of impurities. Key parameters include temperature, solvent, catalyst, and the nature of the base or other reagents.

Table 1: Influence of Reaction Parameters on the Synthesis of Velpatasvir Intermediates (Illustrative Examples)

| Parameter | Condition | Effect on Selectivity and Yield | Probable Reason |

| Temperature | High temperatures (e.g., 90-120°C) are often required for cyclization reactions. chemicalbook.com | Can increase reaction rates but may also lead to the formation of byproducts and tar, complicating purification. chemicalbook.com | Provides the necessary activation energy for the cyclization to occur. Higher temperatures can also lead to undesired side reactions. |

| Catalyst | Palladium catalysts (e.g., Pd(II)pivalate) are used for cross-coupling and cyclization reactions. google.com | The choice of ligand and palladium source can significantly impact yield and selectivity. Low yields in some palladium-catalyzed steps have been reported. patsnap.com | The ligand influences the stability and reactivity of the palladium catalytic species, affecting the rates of the catalytic cycle steps. |

| Solvent | A variety of solvents are used, including toluene (B28343), isopropanol (B130326), and dimethylformamide (DMF). newdrugapprovals.orgnewdrugapprovals.org | The solvent can affect the solubility of reactants and intermediates, as well as the rate and mechanism of the reaction. The use of co-solvents is also common. newdrugapprovals.org | Solvent polarity and coordinating ability can influence the stability of charged intermediates and transition states. |

| Reagents | Use of specific halogenating agents like N-bromosuccinimide (NBS) instead of others. google.com | Can reduce the number of synthetic steps compared to other methods. google.com | NBS is a convenient and selective source of electrophilic bromine for allylic and benzylic bromination. |

| Base | Alkali metal carbonates (e.g., potassium carbonate, cesium carbonate) are used in condensation and coupling reactions. google.com | The choice of base can influence the rate of deprotonation and the overall reaction rate and yield. | The strength and solubility of the base determine the concentration of the active nucleophile in the reaction mixture. |

For example, in the formation of the imidazole rings, the use of ammonium acetate in a suitable solvent system like toluene with a co-solvent such as isopropanol at around 90°C is reported to drive the reaction to completion. newdrugapprovals.org However, these high-temperature conditions can also lead to the formation of tar-like byproducts, which makes purification challenging. chemicalbook.com This highlights the trade-off between reaction rate and selectivity.

In palladium-catalyzed reactions, the choice of ligand is critical. The use of bulky, electron-rich phosphine (B1218219) ligands can often improve the efficiency of oxidative addition and reductive elimination steps. The addition of a phase-transfer catalyst like tetrabutylammonium (B224687) bromide (TBAB) has been shown to be beneficial in some Suzuki couplings, leading to faster and cleaner reactions. acs.org

The control of pH is also crucial, especially in reactions involving acid or base catalysis. In some cases, the use of a buffer system or the careful addition of an acid or base is necessary to maintain the optimal pH for the reaction and prevent the degradation of acid- or base-sensitive functional groups.

Ultimately, the optimization of reaction conditions for the synthesis of the Velpatasvir intermediate requires a systematic approach, such as Design of Experiments (DoE), to identify the optimal combination of parameters that maximizes yield and purity while minimizing the formation of impurities.

Process Chemistry and Scale Up Considerations for Velpatasvir Intermediates

Optimization of Reaction Parameters for Industrial Scalability

The successful industrial-scale production of Velpatasvir intermediates hinges on the meticulous optimization of reaction parameters to ensure high yield, purity, and cost-effectiveness. The synthesis often involves multiple steps, and each step must be fine-tuned for scalability.

Key parameters that are subject to optimization include:

Reagents and Solvents: The choice of reagents and solvents is critical. For instance, in the acylation of o-methylaniline, a precursor, different acetylating agents like acetic anhydride (B1165640) or acetyl chloride can be used. patsnap.compatsnap.com The selection impacts reaction kinetics, impurity profiles, and cost. Solvents such as dichloromethane (B109758) are often employed, and their volume and purity are optimized for reaction and workup efficiency. patsnap.com

Temperature and Pressure: Temperature control is crucial for managing reaction rates and minimizing side-product formation. Many reactions in the synthesis of Velpatasvir intermediates are conducted under specific temperature conditions, such as in an ice bath (0°C) during the dropwise addition of reactive reagents to control exothermic events, followed by a slow rise to room temperature. patsnap.com Subsequent steps might require elevated temperatures, for example, reacting at 50°C to drive the reaction to completion. patsnap.com

Reaction Time: The duration of the reaction is optimized to maximize product formation while preventing the degradation of the product or the formation of impurities. Monitoring the reaction progress using techniques like Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) helps in determining the optimal reaction time. patsnap.com

Catalyst: In reactions involving catalysts, such as the use of aluminum trichloride (B1173362) (AlCl₃) in certain Friedel-Crafts type reactions, the catalyst loading and activity are key parameters. patsnap.com Inefficient catalysis can lead to incomplete reactions and complex purification challenges.

One patented method for preparing a Velpatasvir intermediate, o-methylacetanilide, highlights the impact of reagent choice. The process involves reacting o-methylaniline with either acetic anhydride or acetyl chloride in the presence of triethylamine (B128534) and dichloromethane. patsnap.com

| Parameter | Method 1 | Method 2 |

| Starting Material | o-methylaniline (5.0 kg) | o-methylaniline (5.0 kg) |

| Solvent | Dichloromethane (30 L) | Dichloromethane (30 L) |

| Base | Triethylamine (5.2 kg) | Triethylamine (5.2 kg) |

| Acylating Agent | Acetic Anhydride (4.8 kg) | Acetyl Chloride (3.7 kg) |

| Conditions | Ice bath, then room temp for 2h | Ice bath, then room temp for 2h |

| Yield (HPLC Quant.) | 93.0% | Not specified |

| Purity (HPLC) | 97.1% | Not specified |

Table 1: Comparison of reaction parameters for the synthesis of o-methylacetanilide, an intermediate for Velpatasvir. Data sourced from patent information. patsnap.com

Reactor Design and Engineering Principles for Intermediate Production

The design of chemical reactors is a cornerstone of chemical engineering, aiming to provide a controlled environment for chemical reactions. walshmedicalmedia.comusp.br For the production of Velpatasvir intermediates, reactor design is critical for ensuring process safety, efficiency, and product quality at an industrial scale. walshmedicalmedia.com

Key engineering principles and design considerations include:

Reactor Type: The choice between batch, semi-batch, and continuous reactors is a fundamental decision. continuuspharma.com For pharmaceutical intermediates, stirred-tank reactors (STRs) are commonly used in batch processes. researchgate.net A patent for a Velpatasvir intermediate describes a synthesis step carried out in a 50 L reactor, likely a batch reactor, which is suitable for the described scale of 5.0 kg of starting material. patsnap.com For larger commercial production, reactor volumes can increase significantly, with vessels of 85,000 L to 140,000 L being used for related antiviral drug synthesis, such as Sofosbuvir. core.ac.uk

Heat Transfer: Many of the reactions are exothermic. patsnap.com Effective heat removal is essential to maintain the desired temperature, prevent runaway reactions, and minimize the formation of thermal degradation products. Industrial reactors are typically jacketed or equipped with internal cooling coils to manage the heat load. core.ac.uk The heat transfer properties of the reactor materials and the design of the cooling system are critical engineering parameters. walshmedicalmedia.com

Mass Transfer and Mixing: Ensuring proper mixing of reactants is vital for achieving uniform reaction rates and preventing localized "hot spots" or areas of high concentration, which can lead to side reactions. usp.br The design of the agitator (impeller type, speed) and the use of baffles within the reactor are optimized to ensure homogeneity, particularly when dealing with multiphase reactions or solids in suspension. usp.br

Materials of Construction: The reactor materials must be compatible with the reactants, solvents, and products to prevent corrosion and avoid introducing impurities into the reaction mixture. Stainless steel is a common material for such reactors. core.ac.uk

The design process involves a thorough analysis of reaction kinetics, thermodynamics, and transport phenomena to select the appropriate reactor type and optimize its configuration for the specific chemical process. walshmedicalmedia.com

Crystallization and Isolation Techniques for Intermediate Purification

Purification is a critical step in the manufacturing of active pharmaceutical ingredients (APIs) and their intermediates to ensure they meet stringent purity standards. Crystallization is a powerful and widely used technique for the purification of solid compounds.

For Velpatasvir, specific crystallization methods have been developed to significantly enhance the purity of the final product and its intermediates. google.com One approach involves the formation of a co-crystal with saccharin. google.compatsnap.com This technique has been shown to be highly effective at removing impurities that may be difficult to separate using other methods. google.com The process of crystallizing crude Velpatasvir into a specific crystal form (Form A) can substantially increase its purity. google.com

The effectiveness of this purification step is demonstrated by the significant increase in HPLC purity.

| Sample | Initial Purity (HPLC) | Purity after Crystallization (Form A) | Purity Increase |

| Crude Velpatasvir Batch 1 | 96.0% | 98.6% | +2.6% |

| Amorphous Velpatasvir Batch 2 | 99.0% | 99.4% | +0.4% |

Table 2: Enhancement of Velpatasvir purity through crystallization. Data sourced from patent CN106432253A. google.com

The isolation process following synthesis often involves several steps:

Quenching and Phase Separation: The reaction is stopped (quenched), often by adding water. The resulting mixture is then separated into aqueous and organic layers. patsnap.com

Washing: The organic phase containing the product is washed with solutions like dilute acid or brine to remove unreacted reagents and water-soluble byproducts. patsnap.compatsnap.com

Concentration: The solvent is removed from the organic phase, typically under reduced pressure at a controlled temperature (e.g., 50°C), to yield the crude product. patsnap.com

Crystallization/Slurrying: The crude product is then subjected to crystallization or slurried in a suitable solvent (e.g., ethyl acetate) to induce precipitation of the purified solid, which is then isolated by filtration. patsnap.com

These isolation and purification techniques are designed to be robust and scalable, ensuring consistent product quality in an industrial setting.

Continuous Flow Synthesis for Enhanced Process Efficiency

Continuous flow chemistry is emerging as a transformative technology in pharmaceutical manufacturing, offering significant advantages over traditional batch processing. europeanpharmaceuticalreview.com This approach involves pumping reactant streams through a network of tubes or microreactors where the reaction occurs continuously. mt.com While specific applications to Velpatasvir intermediates are proprietary, the principles of flow chemistry offer clear benefits for the synthesis of such complex molecules. asymchem.com

Key advantages of continuous flow synthesis include:

Enhanced Safety: Flow reactors handle only small volumes of material at any given time, which dramatically reduces the risks associated with highly reactive, unstable, or toxic intermediates and exothermic reactions. europeanpharmaceuticalreview.commt.com

Precise Process Control: Key reaction parameters such as temperature, pressure, residence time, and stoichiometry are controlled with high precision, leading to better reproducibility, higher yields, and improved impurity profiles. mt.comrsc.org The ability to operate at higher temperatures and pressures than are feasible in batch reactors can also accelerate reaction rates. mt.com

Improved Efficiency and Scalability: Continuous processes can run for extended periods with high throughput. europeanpharmaceuticalreview.com Scaling up production is often achieved by "numbering-up" (running multiple reactors in parallel) or by extending the operation time, which can be more straightforward than redesigning large-scale batch reactors. researchgate.net

Rapid Optimization: The small scale and rapid attainment of steady-state conditions in flow reactors allow for faster screening of reaction conditions and process optimization. mt.com

Impurity Profiling and Control in Velpatasvir Intermediate Synthesis

Identification of Process-Related Impurities

Impurities in Velpatasvir synthesis can be broadly categorized as those originating from starting materials, those formed as by-products or through side reactions, and those resulting from the degradation of intermediates. daicelpharmastandards.com

The quality of starting materials is a foundational element in controlling the impurity profile of the final drug substance. up.pt Impurities present in the initial raw materials can be carried through subsequent reaction steps and may even react to form new, unexpected impurities. up.pt Given the complexity of the Velpatasvir synthesis, which involves expensive and intricate starting materials, stringent control over the purity of these initial compounds is necessary. patsnap.com The potential for carry-over necessitates a risk-based assessment of the impurity profile of all raw materials to prevent their incorporation into the final Velpatasvir intermediate. up.ptich.org

By-products and side reaction products represent a significant class of impurities in the synthesis of Velpatasvir intermediates. Certain reaction steps are particularly prone to generating these unwanted substances. For instance, synthetic routes involving palladium-catalyzed coupling reactions can lead to dehalogenation impurities and other side reactions. patsnap.comgoogle.com

High-temperature conditions, especially during the simultaneous formation of two imidazole (B134444) rings, have been identified as a major source of impurities. These conditions can lead to a multitude of side reactions, generating significant amounts of tar-like substances that complicate the purification process. google.com Another documented issue is the formation of polybrominated by-products during the synthesis of a key halogenated intermediate, which are difficult to remove due to poor solubility.

Several specific process-related impurities have been identified, as detailed in the table below.

| Impurity Name | Molecular Formula | Likely Origin |

| Boc Velpatasvir Keto Impurity | C₄₄H₅₁N₇O₈ | Side reaction or oxidation product during synthesis of a protected intermediate. pharmaffiliates.com |

| Polybrominated by-products | Not Specified | Side reactions during bromination steps of key intermediates. |

| Dehalogenation Impurities | Not Specified | Side reaction during palladium-catalyzed coupling steps. patsnap.com |

| Velpatasvir Impurity 21 | C₄₉H₅₄N₈O₈ | Process-related impurity formed during coupling reactions. synzeal.com |

| Velpatasvir Nitroso Impurity 3 | C₄₉H₅₃N₉O₉ | Potential by-product from reactions involving nitrogen-containing reagents. synzeal.com |

| Velpatasvir Hydroxy Impurity | C₄₉H₅₄N₈O₉ | Potential by-product from hydroxylation or incomplete reaction. synzeal.com |

This table is generated based on data from cited sources.

Intermediates in the Velpatasvir synthesis can degrade under various stress conditions, such as exposure to acid, base, oxidation, or light. Forced degradation studies on Velpatasvir have shown that the molecule is susceptible to degradation under acidic, alkaline, and oxidative conditions, and it is also photolabile. mdpi.comdntb.gov.ua The core structural motifs of the intermediates are often similar to the final API, making them susceptible to similar degradation pathways. researchgate.net

These studies have led to the identification and characterization of several degradation products (DPs). Understanding these degradation profiles is crucial for establishing appropriate storage and handling conditions for the intermediates.

The table below summarizes key degradation products identified in forced degradation studies, which are indicative of potential degradants for advanced-stage intermediates.

| Degradation Product (DP) | Molecular Formula | Formation Condition(s) |

| DP1 | C₄₂H₄₃N₇O₅ | Oxidative, Photolytic. mdpi.com |

| DP2 | C₃₉H₄₅N₇O₅ | Oxidative, Photolytic. mdpi.com |

| DP3 | C₃₂H₃₄N₆O₂ | Oxidative, Photolytic. mdpi.com |

| DP4 | C₄₇H₅₂N₈O₆ | Oxidative. mdpi.com |

| DP5 | C₃₄H₃₄N₆O₆ | Oxidative. mdpi.com |

This table is based on data from forced degradation studies of Velpatasvir. mdpi.com

Mechanisms of Impurity Formation During Synthesis

The formation of impurities is a direct consequence of the reaction mechanisms and conditions employed during synthesis. In the case of Velpatasvir intermediates, high-temperature cyclization reactions to form the imidazole rings can provide sufficient activation energy for alternative, undesired reaction pathways, leading to the formation of by-products and tar. google.com The mechanism involves competing reactions that are minimized at lower temperatures.

In palladium-catalyzed coupling reactions, impurities can arise from several mechanistic pathways, including premature dehalogenation of the aryl halide reactant or homocoupling of reactants. The efficiency and selectivity of these reactions are highly dependent on the catalyst, ligands, base, and solvent system used.

Degradation impurities are typically formed through mechanisms like hydrolysis or oxidation. Under acidic or alkaline conditions, ester or amide linkages within the intermediate structures can undergo hydrolysis. Oxidative degradation often targets electron-rich moieties within the complex heterocyclic core of the molecule. mdpi.com

Strategies for Impurity Minimization and Control

A robust impurity control strategy involves a multi-faceted approach, focusing on the optimization of reaction conditions and the implementation of effective purification methods. nih.gov

A primary strategy for minimizing impurities is the careful optimization of reaction parameters. This includes modifying temperature, pressure, reaction time, and the choice of solvents and reagents.

One innovative approach to avoid certain process impurities is to alter the synthetic route entirely. For example, employing a carbon-hydrogen activation coupling strategy has been shown to effectively prevent the generation of specific impurities that are common in other synthetic pathways. scispace.com This method also simplifies the post-treatment process, leading to a final product with higher purity. scispace.com

For reactions known to be problematic, such as the high-temperature imidazole ring closures, a key optimization is to lower the reaction temperature, thereby reducing the rate of side-product formation. google.com The choice of additives, such as specific carbonate bases or acids, can also steer the reaction toward the desired product and minimize by-products.

Furthermore, dedicated purification strategies are developed for particularly persistent impurities. For the removal of polybrominated by-products from a key Velpatasvir intermediate, a specific re-crystallization method was developed to overcome the poor solubility of both the intermediate and the impurity, thereby achieving high purity.

The table below outlines specific optimization strategies and their impact on impurity reduction.

| Problematic Step/Impurity Source | Optimization Strategy | Outcome |

| Impurities from Pd-catalyzed coupling | Use of carbon-hydrogen activation coupling instead. scispace.com | Avoids generation of specific feature impurities. scispace.com |

| By-products from high-temp ring closure | Lowering reaction temperature; modifying catalysts and solvents. google.com | Reduced formation of tars and other side-products. google.com |

| Polybrominated by-products | Development of a specific re-crystallization protocol. | Effective removal of poorly soluble impurities, leading to higher purity. |

| General process impurities | Adjusting additives (e.g., bases, acids) and solvents. | Improved reaction selectivity and yield. |

This table summarizes strategies discussed in the cited literature.

Novel Purification Techniques for Impurity Removal

The removal of impurities from Velpatasvir intermediates presents a significant challenge, particularly due to the poor solubility of some intermediates and their by-products. patsnap.com Research and process development have focused on advanced purification techniques to ensure high purity. Key methods include specialized recrystallization and chromatographic strategies.

Recrystallization-Based Methods

Recrystallization is a fundamental technique for purifying solid compounds in pharmaceutical manufacturing. mt.com For Velpatasvir intermediates, where polybrominated by-products can be a particular issue, developing a suitable recrystallization method is crucial for enhancing purity. patsnap.com Novel approaches often involve optimizing solvent systems and crystallization conditions.

Techniques to induce crystallization and improve purity include:

Controlled Cooling: Slow and controlled cooling of a saturated solution promotes the formation of large, pure crystals, effectively excluding impurities from the crystal lattice. researchgate.net

Anti-Solvent Addition: The solubility of the intermediate can be reduced by adding an "anti-solvent," a liquid in which the compound is less soluble, to induce precipitation of the pure solid. mt.comgoogle.com

Seeding: Introducing a small quantity of pure crystals (seed crystals) to a supersaturated solution can initiate and guide the crystallization process, leading to a more consistent and pure product. researchgate.netgoogle.com

Continuous Salifying Crystallization: This method can be employed to purify the final product by forming a salt, which is then crystallized. This process simplifies post-treatment and can yield Velpatasvir with a purity greater than 99.0% and individual impurities below 0.1%. scispace.com

One patented method focuses on a specific recrystallization process for a key Velpatasvir intermediate, 9-bromo-3-(2-bromoacetyl)-10,11-dihydro-5H-benzo[D]naphtho[2,3-B]pyran-8(9H)-one, to solve the problem of difficult impurity removal. patsnap.com The optimization of such processes is vital because the accumulation of impurities can significantly increase the purification burden in subsequent reaction steps. google.compatsnap.com

Chromatographic Techniques

Chromatography is an essential tool for both the analysis and purification of pharmaceutical intermediates, offering high selectivity for separating compounds with similar structures. researchgate.net

Column Chromatography: This technique is often used in the synthesis of Velpatasvir intermediates to separate the desired product from unreacted starting materials and by-products, facilitating industrialized large-scale production. wipo.int

High-Performance Liquid Chromatography (HPLC): While primarily an analytical tool for assessing purity, preparative HPLC can be used for the purification of highly valuable intermediates or for removing trace impurities that are difficult to eliminate by other means. researchgate.netglobalresearchonline.net

Flow-Through Chromatography: In this mode, conditions are set so that the target intermediate flows through the chromatographic column while impurities bind to the stationary phase. This method can overcome capacity limitations seen in traditional bind-and-elute chromatography and is effective for bulk impurity removal. mdpi.com

| Purification Technique | Principle of Operation | Application in Velpatasvir Intermediate Synthesis | Key Advantages |

|---|---|---|---|

| Optimized Recrystallization | Separation based on differences in solubility between the compound and impurities in a selected solvent system upon cooling or solvent composition change. mt.com | Removal of process-related impurities, such as polybrominated by-products, from key solid intermediates. patsnap.com | Cost-effective, scalable, and can significantly improve the purity of the final product. google.com |

| Column Chromatography | Separation based on the differential adsorption of components to a solid stationary phase as a mobile phase passes through it. | Used for the separation of intermediates throughout the synthesis process, enabling large-scale production without the need for intermediate separation in some steps. wipo.int | Versatile and effective for a wide range of compounds and impurities. |

| Preparative HPLC | A high-resolution form of column chromatography used to purify larger quantities of a compound for subsequent use. researchgate.net | Effective for removing very small amounts of closely related impurities that cannot be removed by recrystallization alone. researchgate.net | High selectivity and efficiency, yielding very high purity products. |

| Flow-Through Chromatography | Designed to bind impurities while allowing the target molecule to pass through the column, simplifying the purification process. mdpi.com | Suitable for intermediate purification steps aimed at bulk impurity removal. mdpi.com | High throughput, simplified operation, and overcomes product capacity limitations of traditional chromatography. |

Regulatory Science Aspects of Intermediate Purity Control

The control of impurities in pharmaceutical manufacturing is a critical issue governed by stringent regulatory guidelines to ensure the safety and efficacy of the final drug product. The purity of Velpatasvir intermediates is of direct regulatory concern as it dictates the impurity profile of the final API. patsnap.com

The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) provides a framework for impurity control.

ICH Q3A(R2) - Impurities in New Drug Substances: This guideline establishes thresholds for reporting, identifying, and qualifying impurities. mca.gm For any new Velpatasvir intermediate, the potential impurities must be assessed against these thresholds. Impurity levels in batches of intermediates used in pivotal clinical and safety studies serve as a benchmark for setting specifications for commercial production.

ICH Q11 - Development and Manufacture of Drug Substances: This guideline emphasizes the importance of understanding the manufacturing process and its impact on impurity formation. europa.eu For Velpatasvir intermediates, this involves identifying the origin, formation, and fate of each potential impurity. A key aspect is determining the "purge" factor—the ability of downstream process steps (like crystallization or extraction) to remove an impurity. europa.eu This understanding forms the basis of a robust control strategy.

ICH Q2(R1) - Validation of Analytical Procedures: Regulatory bodies require that all analytical methods used to detect and quantify impurities in Velpatasvir intermediates are properly validated. mca.gm This ensures the methods are accurate, precise, and specific for their intended purpose, providing reliable data on the purity of each intermediate.

A comprehensive control strategy for a Velpatasvir intermediate, in line with regulatory expectations, would include:

Risk Assessment: Identifying all potential and actual impurities arising from the synthesis, including by-products, unreacted intermediates, and degradation products. daicelpharmastandards.comaifa.gov.it

Process Understanding: Demonstrating how process parameters can affect the level of impurities. europa.eu

Justification of Specifications: Setting acceptance criteria for impurities in intermediates based on data from batches used in nonclinical and clinical studies, as well as the process's capability to purge these impurities. aifa.gov.it

Validated Analytical Methods: Employing validated analytical techniques, such as HPLC, to ensure accurate monitoring of the impurity profile. daicelpharmastandards.commca.gm

| Regulatory Guideline | Focus Area | Relevance to Velpatasvir Intermediate Purity Control |

|---|---|---|

| ICH Q3A(R2) | Impurities in New Active Pharmaceutical Ingredients | Sets thresholds for reporting, identifying, and qualifying organic impurities, which informs the specification setting for intermediates. mca.gm |

| ICH Q3C(R8) | Residual Solvents | Provides permissible daily exposure (PDE) limits for residual solvents used during the synthesis of intermediates. aifa.gov.it |

| ICH Q3D(R2) | Elemental Impurities | Establishes limits for elemental impurities (e.g., catalysts) that could be present in intermediates. A risk assessment is required to evaluate their potential presence. aifa.gov.ityoutube.com |

| ICH Q11 | Development and Manufacture of Drug Substances | Guides the development of a manufacturing process and control strategy based on a scientific understanding of how process inputs affect API quality, including the fate and purge of intermediate impurities. europa.eu |

| ICH Q2(R1) | Validation of Analytical Procedures | Ensures that the methods used to measure the purity of intermediates are suitable and reliable for their intended purpose. mca.gm |

Analytical Methodologies for Velpatasvir Intermediate Characterization

Spectroscopic Techniques for Structural Elucidation

The precise chemical structure of Velpatasvir intermediates is confirmed through a combination of spectroscopic methods. researchgate.nettaylorandfrancis.com These techniques provide detailed information about the molecular framework, connectivity of atoms, and the presence of specific functional groups, which is essential for verifying the successful synthesis of the target molecule. researchgate.nettaylorandfrancis.com

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of Velpatasvir intermediates, providing unambiguous information about the carbon-hydrogen framework. inrs.canih.gov Proton (¹H) NMR and Carbon-¹³ (¹³C) NMR experiments reveal the chemical environment of each nucleus, allowing for the determination of atomic connectivity through the analysis of chemical shifts, coupling constants, and signal multiplicities. nih.govnewdrugapprovals.org

For example, a purified sample of a key Velpatasvir intermediate has been characterized by ¹H NMR spectroscopy. newdrugapprovals.org The resulting spectrum provides distinct signals corresponding to different protons within the molecule. newdrugapprovals.org

Detailed Research Findings: Specific ¹H NMR data has been reported for various intermediates in the synthesis of Velpatasvir. newdrugapprovals.org For one purified intermediate, the spectrum recorded at 400 MHz in deuterated chloroform (B151607) (CDCl₃) showed characteristic signals for aromatic and aliphatic protons. newdrugapprovals.org Signals in the range of δ 7.59-7.93 ppm correspond to protons on the aromatic ring systems, while multiplets between δ 5.13-5.63 ppm are indicative of protons in specific stereocenters of the molecule. newdrugapprovals.org Other intermediates have been characterized in solvents like deuterated methanol (B129727) (CD₃OD) and deuterium (B1214612) oxide (D₂O), with complex multiplets observed across the spectrum, confirming their complex structures. newdrugapprovals.org

| Chemical Shift (δ ppm) | Multiplicity | Inferred Proton Environment |

|---|---|---|

| 7.90-7.93 | m (multiplet) | Aromatic Proton |

| 7.81-7.83 | m (multiplet) | Aromatic Proton |

| 7.73 | s (singlet) | Aromatic/Vinylic Proton |

| 7.63-7.64 | d (doublet) | Aromatic Proton |

| 7.59-7.60 | d (doublet) | Aromatic Proton |

| 5.52-5.63 | m (multiplet) | Aliphatic Proton (CH) |

| 5.30-5.43 | q (quartet) | Aliphatic Proton (CH) |

| 5.13-5.23 | s+m (singlet + multiplet) | Multiple Aliphatic Protons |

Mass Spectrometry (MS, LC-MS, LC-QTOF-MS)

Mass spectrometry is an essential analytical technique used to determine the molecular weight and confirm the elemental composition of Velpatasvir intermediates. taylorandfrancis.com High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which are critical for verifying the molecular formula. nih.gov Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) are particularly powerful, as they combine the separation capabilities of chromatography with the detection and identification power of MS. taylorandfrancis.comnih.gov

Tandem mass spectrometry (MS/MS) is employed to induce fragmentation of the parent ion, yielding smaller fragment ions. nih.gov The resulting fragmentation pattern serves as a molecular fingerprint, providing valuable structural information and helping to confirm the identity of the intermediate. jyoungpharm.orgingentaconnect.com

Detailed Research Findings: In the analysis of Velpatasvir and its related compounds, LC-MS/MS methods have been developed for sensitive quantification. nih.govingentaconnect.com These methods utilize Multiple Reaction Monitoring (MRM) to achieve high selectivity and sensitivity. ingentaconnect.com For Velpatasvir, specific precursor-to-product ion transitions are monitored. For instance, a transition of m/z 883.8 → 643.0 has been used, where 883.8 represents the mass-to-charge ratio of the protonated parent molecule, and 643.0 corresponds to a specific fragment ion. jyoungpharm.org This principle is directly applicable to the characterization of its synthetic intermediates, where the expected molecular ion is monitored along with its characteristic fragments to confirm the structure.

| Compound | Ionization Mode | Precursor Ion (m/z) | Product Ion (m/z) | Technique |

|---|---|---|---|---|

| Velpatasvir | Positive ESI | 883.8 | 643.0 | MS/MS |

| Velpatasvir | Positive ESI (MRM) | 883.40 | 114.0 | LC-MS/MS |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule. researchgate.netnih.gov When a Velpatasvir intermediate is exposed to infrared radiation, its chemical bonds vibrate at specific frequencies, resulting in an absorption spectrum. nih.gov This spectrum shows characteristic absorption bands that correspond to particular functional groups, such as carbonyls (C=O), amines (N-H), ethers (C-O), and aromatic rings (C=C). This technique is valuable for confirming that key chemical transformations have occurred during the synthesis, such as the formation of a carbamate (B1207046) or an amide linkage.

Detailed Research Findings: While specific IR spectra for Velpatasvir intermediates are not detailed in the provided sources, the principles of IR spectroscopy can be applied to their known structures. For instance, the analysis of related compounds shows characteristic peaks for specific functional groups. In one study, Fourier transform infrared spectroscopy (FTIR) was used to identify symmetric and asymmetric stretches of –NH₂ groups at 3492 and 3384 cm⁻¹. nih.gov A Velpatasvir intermediate containing a carbamate group would be expected to show a strong absorption band for the C=O stretch, typically in the range of 1720-1680 cm⁻¹. N-H stretching vibrations would appear in the region of 3500-3300 cm⁻¹, and C-O stretching from ether and ester groups would be visible in the 1300-1000 cm⁻¹ range.

Chromatographic Techniques for Purity and Impurity Analysis

Chromatographic methods are fundamental for assessing the purity of Velpatasvir intermediates and for detecting and quantifying any process-related impurities or degradation products. globalresearchonline.netimpactfactor.org

High-Performance Liquid Chromatography (HPLC, RP-HPLC)

High-Performance Liquid Chromatography (HPLC), particularly in the reverse-phase (RP-HPLC) mode, is the most widely used technique for purity assessment of Velpatasvir intermediates. globalresearchonline.netwisdomlib.org This method separates compounds based on their differential partitioning between a nonpolar stationary phase (typically C18) and a polar mobile phase. ijapbjournal.cominnovareacademics.in By monitoring the eluent with a UV detector at a specific wavelength, a chromatogram is produced where the peak area of the main compound is proportional to its concentration, allowing for accurate purity determination. globalresearchonline.netimpactfactor.org

Detailed Research Findings: Numerous RP-HPLC methods have been developed for the analysis of Velpatasvir, often in combination with other drugs. globalresearchonline.netimpactfactor.orgwisdomlib.orgijapbjournal.com These methods are validated according to ICH guidelines and demonstrate good linearity, precision, and accuracy. innovareacademics.inijpar.com The conditions used in these methods are directly applicable to the analysis of intermediates. A common stationary phase is a C18 column, and the mobile phase typically consists of a mixture of an aqueous buffer (such as phosphate (B84403) or formate) and an organic solvent like acetonitrile (B52724) or methanol. wisdomlib.orginnovareacademics.in Detection is often performed at wavelengths around 260-270 nm. wisdomlib.orgijapbjournal.com Retention times for Velpatasvir in these systems range from approximately 2.8 to 3.9 minutes, depending on the specific conditions. globalresearchonline.netwisdomlib.org

| Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Detection Wavelength (nm) | Reference |

|---|---|---|---|---|

| Hypersil C18 (4.6 x 150mm, 5µm) | Acetonitrile: Water (70:30 v/v) | 1.0 | 230 | globalresearchonline.net |

| Xterra C18 | Phosphate Buffer (pH 7): Methanol | 1.0 | 270 | wisdomlib.org |

| Discovery C18 (150mm x 4.6mm, 5µm) | Acetonitrile: 0.1% OPA (40:60 v/v) | 1.0 | 272 | impactfactor.org |

| Kromasil C18 (250 x 4.6mm, 5µm) | 0.01N KH₂PO₄: Acetonitrile (60:40) | 1.0 | 260 | ijapbjournal.com |

| Luna C18 (150 x 4.6mm, 3.0µm) | 0.1% Formic Acid in Water: Methanol: Acetonitrile (35:40:25) | 0.8 | 269 | innovareacademics.in |

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity

Velpatasvir is a chiral molecule with multiple stereocenters. nih.gov Therefore, controlling the stereochemistry during its synthesis is critical, and its intermediates must be analyzed for enantiomeric purity. nih.gov Chiral HPLC is the preferred method for separating and quantifying enantiomers. mdpi.comnih.gov This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and allowing for their separation. semanticscholar.org

Detailed Research Findings: The synthesis of Velpatasvir involves chiral intermediates, such as "Boc Velpatasvir intermediate R, R Isomer". pharmaffiliates.com The analysis of such compounds requires a validated chiral HPLC method to ensure the correct stereoisomer is being produced and to quantify any unwanted isomers. The development of these methods involves screening various CSPs, such as those based on cellulose (B213188) or amylose (B160209) derivatives (e.g., CHIRALPAK®, Lux Cellulose®), under different mobile phase conditions (normal-phase, polar organic, or reverse-phase) to achieve baseline separation of the enantiomers. mdpi.com The ability to accurately quantify the undesired enantiomer, often at very low levels, is essential for quality control in the manufacturing process.

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) stands as a significant advancement in liquid chromatography, offering enhanced resolution, speed, and sensitivity for the analysis of pharmaceutical compounds, including the intermediates of Velpatasvir. mdpi.comjocpr.com This technique utilizes columns with smaller particle sizes (typically sub-2 µm), which allows for faster separation of complex mixtures without compromising the quality of the results. mdpi.com In the context of Velpatasvir intermediate characterization, UPLC is instrumental for assessing purity, identifying by-products, and quantifying the intermediate in reaction mixtures.

The high throughput and superior separation efficiency of UPLC make it an invaluable tool for in-process control and final quality assessment of Velpatasvir intermediates. researchgate.net Various UPLC methods have been developed for the analysis of Velpatasvir in combination with other antiviral drugs, and the principles of these methods are directly applicable to its precursors. nih.govrjptonline.org These methods often employ reversed-phase chromatography with columns such as C18, coupled with a mobile phase consisting of a buffer (e.g., phosphate buffer) and an organic solvent like acetonitrile. nih.govijpsr.com Detection is commonly achieved using UV detectors at specific wavelengths, for instance, 250 nm or 260 nm. rjptonline.orgijpsr.com The short analysis times, often under two minutes, are a key advantage of UPLC, facilitating rapid decision-making during the manufacturing process. nih.govrjptonline.org

| Parameter | Typical Condition | Purpose | Reference |

|---|---|---|---|

| Column | Acquity UPLC HSS C18 (2.1 x 100 mm, 1.8 µm) or BEH C18 (150 x 2.1 mm, 1.7 µm) | Provides high-resolution separation of the intermediate from impurities. | mdpi.comijpsr.com |

| Mobile Phase | Gradient or isocratic mixture of an aqueous buffer (e.g., 0.01N Potassium phosphate) and an organic solvent (e.g., Acetonitrile). | Elutes the compounds from the column based on their polarity. | rjptonline.org |

| Flow Rate | 0.2 - 0.5 mL/min | Optimized for speed and resolution with sub-2 µm particle columns. | nih.govijpsr.com |

| Detection | UV detection at ~260 nm | Quantifies the intermediate and detects UV-absorbing impurities. | rjptonline.org |

| Analysis Time | Typically < 2 minutes | Allows for high-throughput analysis and rapid process feedback. | nih.govrjptonline.org |

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful analytical technique primarily used for separating and analyzing compounds that can be vaporized without decomposition. In the synthesis of Velpatasvir intermediates, GC is crucial for impurity profiling, specifically for the detection and quantification of residual solvents, unreacted starting materials, and volatile by-products. iajps.com Regulatory bodies like the International Conference on Harmonisation (ICH) have strict limits for residual solvents in active pharmaceutical ingredients (APIs), making their monitoring essential. iajps.com

Headspace GC is a particularly preferred method for analyzing residual solvents in pharmaceutical samples. ijprajournal.comresearchgate.net In this technique, the sample is heated in a sealed vial, allowing volatile compounds to partition into the gas phase (headspace), which is then injected into the GC system. This prevents non-volatile matrix components from contaminating the instrument. researchgate.net When coupled with a mass spectrometer (GC-MS), the technique provides not only quantitative data but also structural information, enabling the confident identification of unknown impurities. ijprajournal.comthermofisher.com High-resolution mass spectrometry can further provide elemental composition, aiding in the elucidation of impurity structures. thermofisher.com

| Parameter | Typical Condition | Purpose | Reference |

|---|---|---|---|

| Technique | Headspace Gas Chromatography (HS-GC) | Analyzes volatile organic impurities (residual solvents) without introducing non-volatile matrix components into the system. | researchgate.net |

| Column | Capillary column (e.g., DB-624) | Separates volatile compounds based on their boiling points and interaction with the stationary phase. | researchgate.net |

| Carrier Gas | Nitrogen or Helium | Transports the vaporized sample through the column. | researchgate.net |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | FID provides sensitive quantification of organic compounds. MS provides mass information for identification. | researchgate.netthermofisher.com |

| Application | Detection of Class I, II, and III residual solvents (e.g., Methanol, Acetone, Acetonitrile, Dichloromethane). | Ensures the final intermediate complies with regulatory safety limits for volatile impurities. | iajps.comresearchgate.net |

Advanced Analytical Techniques for Process Monitoring

Modern pharmaceutical manufacturing is increasingly moving away from the traditional model of testing quality into products towards a paradigm of building quality in by design (Quality by Design, QbD). stepscience.com A cornerstone of this approach is Process Analytical Technology (PAT), a framework endorsed by regulatory agencies like the U.S. Food and Drug Administration (FDA). longdom.orgnews-medical.net PAT is defined as a system for designing, analyzing, and controlling manufacturing through timely measurements of critical quality and performance attributes of raw materials, in-process materials, and processes. stepscience.comresearchgate.net For the synthesis of Velpatasvir intermediates, PAT provides the tools and methodologies to enhance process understanding and ensure the final product consistently meets quality standards. longdom.orgglobalresearchonline.net